![molecular formula C16H22F3N3O5S B2595633 Tert-butyl 4-[4-methyl-6-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]piperidine-1-carboxylate CAS No. 2460750-28-9](/img/structure/B2595633.png)
Tert-butyl 4-[4-methyl-6-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-[4-methyl-6-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H22F3N3O5S and its molecular weight is 425.42. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-[4-methyl-6-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-[4-methyl-6-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Key Intermediate in Pharmaceutical Synthesis
The compound serves as a crucial intermediate in the synthesis of Vandetanib, a medication used for the treatment of certain types of cancer. For instance, a study by Wang et al. (2015) outlines the synthesis process from piperidin-4-ylmethanol through acylation, sulfonation, and substitution, achieving a total yield of 20.2% (Wang, Wenhui, Tang, & Xu, 2015).
Contribution to Anticancer Drug Development
Another research application is its role as an important intermediate for small molecule anticancer drugs, as detailed by Zhang, Ye, Xu, & Xu (2018). Their work established a rapid and high-yield synthetic method, contributing significantly to the development of drugs targeting dysfunctional signaling pathways in cancer (Zhang, Ye, Xu, & Xu, 2018).
Development of Deoxycytidine Kinase Inhibitors
In the preparation of potent deoxycytidine kinase (dCK) inhibitors, a new class of drugs, this compound again plays a pivotal role as a key intermediate. Zhang, Yan, Kanamarlapudi, Wu, & Keyes (2009) described an economical synthesis process for creating 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, showcasing the versatility of this compound in drug development (Zhang, Yan, Kanamarlapudi, Wu, & Keyes, 2009).
Structural and Molecular Studies
The compound's structure and molecular properties have been extensively studied, providing insights into its potential applications in designing new pharmaceuticals. For example, Didierjean, Marin, Wenger, Briand, & Aubry (2004) conducted X-ray studies to understand the molecular packing and hydrogen bonding patterns, contributing to the knowledge base on piperidine derivatives (Didierjean, Marin, Wenger, Briand, & Aubry, 2004).
Activation of Human Small-Conductance Ca2+-Activated K+ Channels
Research by Hougaard et al. (2009) discovered a small molecule, GW542573X, which selectively activates SK1 subtype of human small-conductance Ca2+-activated K+ channels, demonstrating the potential for therapeutic applications in pain and inflammation management (Hougaard, Jensen, Dale, Miller, Davies, Eriksen, Strøbæk, Trezise, & Christophersen, 2009).
Mécanisme D'action
Propriétés
IUPAC Name |
tert-butyl 4-[4-methyl-6-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3N3O5S/c1-10-9-12(27-28(24,25)16(17,18)19)21-13(20-10)11-5-7-22(8-6-11)14(23)26-15(2,3)4/h9,11H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMWQSMSVXZKLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCN(CC2)C(=O)OC(C)(C)C)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


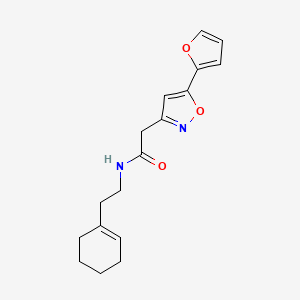
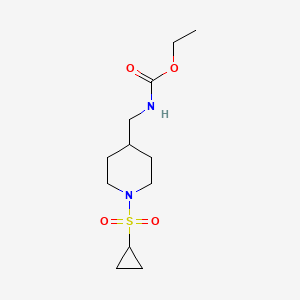
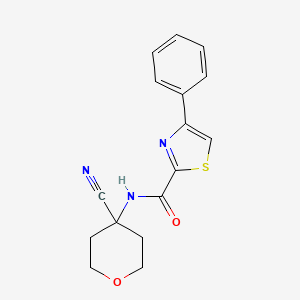
![1,3-Benzothiazol-2-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2595556.png)

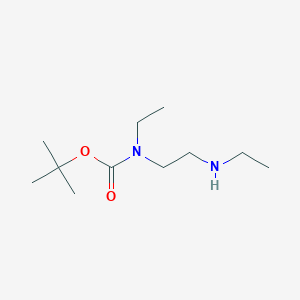

![(3r,5r,7r)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)adamantane-1-carboxamide](/img/structure/B2595565.png)
![N-(4-bromo-3-methylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2595566.png)
![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2595567.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzamide](/img/structure/B2595569.png)
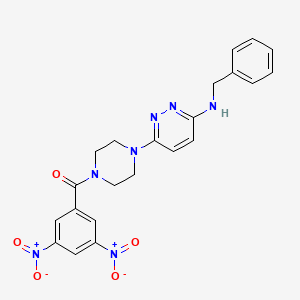
![3-fluoro-4-methoxy-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzenesulfonamide](/img/structure/B2595572.png)